ETHYL 1-[2-(4-BROMOANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLATE
Overview
Description
ETHYL 1-[2-(4-BROMOANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLATE is a synthetic organic compound that features a piperidine ring, an ethyl ester group, and a brominated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[2-(4-BROMOANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLATE typically involves a multi-step process:
Formation of the Brominated Aniline Intermediate: This step involves the bromination of aniline to produce 4-bromoaniline.
Coupling Reaction: The 4-bromoaniline is then coupled with ethyl 2-oxoacetate under basic conditions to form the intermediate ethyl 1-[2-(4-bromoanilino)-2-oxoethyl]acetate.
Cyclization: The intermediate undergoes cyclization with piperidine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and catalyst selection to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[2-(4-BROMOANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the aniline moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
ETHYL 1-[2-(4-BROMOANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 1-[2-(4-BROMOANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aniline moiety may facilitate binding to these targets, while the piperidine ring can influence the compound’s overall conformation and reactivity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- ETHYL (4-FLUOROANILINO)(OXO)ACETATE
- ETHYL (2-METHYL-5-NITROANILINO)(OXO)ACETATE
- ETHYL (HEXYLAMINO)(OXO)ACETATE
Uniqueness
ETHYL 1-[2-(4-BROMOANILINO)-2-OXOETHYL]-3-PIPERIDINECARBOXYLATE is unique due to the presence of the brominated aniline moiety, which imparts distinct reactivity and binding properties compared to its fluorinated, nitro, or hexylamino analogs. This uniqueness makes it a valuable compound for specific applications where bromine’s electronic and steric effects are advantageous.
Properties
IUPAC Name |
ethyl 1-[2-(4-bromoanilino)-2-oxoethyl]piperidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O3/c1-2-22-16(21)12-4-3-9-19(10-12)11-15(20)18-14-7-5-13(17)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBMZPJEDGZGDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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